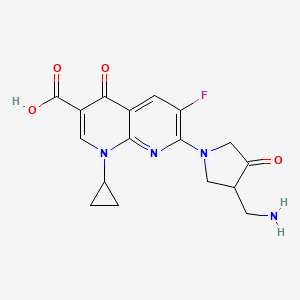

4-Oxo Gemifloxacin

Description

Evolution and Significance of the Fluoroquinolone Class in Antimicrobial Therapy

The development of quinolone antibiotics represents a significant milestone in the fight against bacterial infections. acs.org The first clinically useful quinolone, nalidixic acid, was discovered in 1962 and showed activity against some Gram-negative bacteria. ptfarm.pl However, its utility was limited due to factors like high protein binding and the rapid development of bacterial resistance. ptfarm.pl The therapeutic potential of this class of drugs expanded dramatically in the early 1980s with the introduction of fluorine at the C-6 position and a basic amino heterocyclic group at the C-7 position of the quinolone or 1,8-naphthyridone core. acs.org These modifications led to the creation of fluoroquinolones, which exhibited enhanced antimicrobial potency and a broader spectrum of activity, including against significant Gram-negative pathogens like Pseudomonas aeruginosa. acs.orgmdpi.com

Over the decades, the fluoroquinolone class has evolved through four generations, each with improved properties. mdpi.com These synthetic antimicrobial agents have become one of the most important classes of antibacterials due to their broad-spectrum activity against both Gram-negative and Gram-positive bacteria, favorable pharmacokinetic properties, and high potency. mdpi.com Their mechanism of action involves the inhibition of two essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are critical for DNA replication and transcription. mdpi.comzhaojgroup.com This dual-targeting capability, particularly in newer generations like gemifloxacin (B1671427), can be effective against some bacterial strains that have developed resistance to other fluoroquinolones. fda.gov The versatility of the quinolone structure has allowed for numerous modifications, leading to the development of new drugs with enhanced antibacterial properties and other potential biological activities. mdpi.com Despite challenges such as emerging bacterial resistance, fluoroquinolones remain a crucial component of antimicrobial therapy for a wide range of infections. mdpi.comresearchgate.net

Structural Elucidation of Gemifloxacin and its Naphthyridone Core, highlighting the 4-oxo group

Gemifloxacin is a fourth-generation fluoroquinolone antibacterial agent characterized by a 1,8-naphthyridine-3-carboxylic acid core. fda.govnih.gov Its chemical name is 7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid. fda.govnih.gov The fundamental structure of fluoroquinolones consists of a bicyclic system, which can be either a quinolone or a naphthyridone core. mdpi.com Gemifloxacin possesses the 1,8-naphthyridone core, which is sometimes referred to as an 8-azaquinolone. mdpi.com

A critical feature of the fluoroquinolone pharmacophore is the 4-oxo group, which, along with the carboxylic acid group at position 3, is essential for the drug's binding to the target bacterial enzymes, DNA gyrase and topoisomerase IV. mdpi.comresearchgate.net The presence of this oxo group is a prerequisite for antibacterial activity. ptfarm.pl The structure of gemifloxacin also includes a fluorine atom at the C-6 position, which significantly enhances its activity. mdpi.comnih.gov The substituent at the N-1 position, a cyclopropyl (B3062369) group in the case of gemifloxacin, is known to contribute to potent activity against Enterobacteriaceae and Pseudomonas. nih.gov Furthermore, the complex pyrrolidinyl substituent at the C-7 position is a key modification that influences the antibacterial spectrum and potency. ptfarm.plnih.gov In gemifloxacin, this substituent is a (4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl group, which contributes to its broad-spectrum activity. fda.govnih.gov The molecule exists as a zwitterion in the solid state, with the carboxylic acid group protonated and the terminal nitrogen of the piperazine (B1678402) ring also protonated. mdpi.com

The specific compound of interest, 4-Oxo Gemifloxacin, is identified as an impurity of Gemifloxacin. allmpus.com Its chemical name is 7-(3-(Aminomethyl)-4-oxopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. allmpus.com This structure differs from the parent gemifloxacin molecule in the substituent at the 7-position, specifically at the 4-position of the pyrrolidine (B122466) ring where the methoxyimino group is replaced by an oxo group.

| Property | This compound |

| Chemical Name | 7-(3-(Aminomethyl)-4-oxopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid |

| Molecular Formula | C17H17FN4O4 |

| Molecular Weight | 360.34 |

| CAS Number | 284474-31-3 |

| Solubility | Methanol (B129727) |

| Storage | 2-8°C |

| Purity (by HPLC) | NLT 95% |

| Data sourced from Allmpus allmpus.com |

Research Context and Importance of In-Depth Investigation of Gemifloxacin

Gemifloxacin, a fourth-generation fluoroquinolone, has demonstrated broad-spectrum activity against both Gram-negative and Gram-positive microorganisms. nu.edu.sawikipedia.org It is particularly noted for its enhanced potency against Gram-positive bacteria, including multi-drug resistant Streptococcus pneumoniae. wikipedia.orgnih.gov The drug's efficacy stems from its ability to inhibit both DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. fda.govnu.edu.sa This dual-targeting mechanism is significant as it can overcome resistance in bacteria that have mutations in only one of these enzymes. fda.gov

The importance of in-depth investigation into gemifloxacin and its related compounds, such as this compound, lies in several areas. Firstly, understanding the structure-activity relationships of different substituents on the fluoroquinolone core is crucial for the design of new, more potent, and safer antibiotics. mdpi.com The unique oxime-pyrrolidine derivative moiety of gemifloxacin is responsible for its distinct activity profile compared to other fluoroquinolones. nu.edu.sa Studying variations of this structure, such as the 4-oxo derivative, can provide insights into the chemical features that govern antibacterial efficacy and spectrum.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H17FN4O4 |

|---|---|

Molecular Weight |

360.34 g/mol |

IUPAC Name |

7-[3-(aminomethyl)-4-oxopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C17H17FN4O4/c18-12-3-10-14(24)11(17(25)26)6-22(9-1-2-9)15(10)20-16(12)21-5-8(4-19)13(23)7-21/h3,6,8-9H,1-2,4-5,7,19H2,(H,25,26) |

InChI Key |

HFZMOQAWUMSAJY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)N4CC(C(=O)C4)CN)F)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Gemifloxacin

Historical Overview of Gemifloxacin (B1671427) Synthesis Pathways

The synthesis of Gemifloxacin, a potent fluoroquinolone antibacterial agent, was first disclosed in patents such as EP688772 and its U.S. equivalent, US5633262. quickcompany.in These initial pathways established the fundamental strategy for constructing the molecule, which involves the coupling of a pre-formed naphthyridine core with a complex pyrrolidine (B122466) side chain. quickcompany.in The core of the molecule is a 4-oxo-1,8-naphthyridine-3-carboxylic acid derivative, which provides the essential framework for its biological activity. mdpi.comresearchgate.net

Early methods focused on the reaction of 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid with a suitably protected (Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine. quickcompany.in This reaction is typically carried out in the presence of an acid acceptor in a suitable solvent. quickcompany.in Over time, variations and improvements to this core methodology have been developed to enhance yield, purity, and industrial scalability. For instance, alternative routes have explored the use of a borane (B79455) intermediate, formed by reacting the naphthyridine core with boric acid, to facilitate the subsequent coupling with the pyrrolidine moiety. quickcompany.in These developments reflect ongoing efforts to refine the efficiency of the original synthetic blueprint.

Detailed Synthetic Routes and Key Intermediate Transformations

The construction of Gemifloxacin is a convergent synthesis that relies on the independent preparation of two key fragments followed by their strategic coupling.

Synthesis of the 4-oxo-1,8-naphthyridine-3-carboxylic acid core

The central scaffold of Gemifloxacin is the 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ring system. mdpi.comnih.gov This "parent nucleus" is a common structural motif in many quinolone antibiotics and its synthesis is a well-established, multi-step process. google.com In the context of Gemifloxacin synthesis, the key intermediate used for the final coupling step is typically halogenated at the 7-position, most commonly yielding 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid . quickcompany.inzhaojgroup.com This chloro-substituent serves as a leaving group in the subsequent nucleophilic aromatic substitution reaction with the pyrrolidine side chain. The synthesis of this core structure itself is a complex procedure, but for the production of Gemifloxacin, it is often treated as a readily available starting material. google.com

Formation of the Pyrrolidine Moiety

One approach begins with acrylonitrile (B1666552) and ethyl glycinate (B8599266) hydrochloride. google.comgoogle.com This pathway involves a sequence of reactions including nucleophilic addition, amino group protection (e.g., with di-tert-butyl dicarbonate), condensation, reduction, oxidation, and oximation to yield the desired intermediate, 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride . google.comgoogle.com

Another documented route starts from 4-cyano-1-N-tert-butoxycarbonyl-pyrrolidin-3-one . zhaojgroup.com This process involves several key transformations:

Catalytic hydrogenation of the cyano group to an aminomethyl group, with an in-situ protection step using Di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form a bis-Boc-protected intermediate. zhaojgroup.com

Oximation of the ketone at the 3-position by reacting it with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. zhaojgroup.com

Alkylation of the oxime with a benzyl (B1604629) halide in the presence of a base to produce a benzyloxime. zhaojgroup.com

Deprotection using a strong acid, such as methanesulfonic acid, to remove the Boc protecting groups and yield the final pyrrolidine derivative. zhaojgroup.com

The table below summarizes a synthetic sequence for a key pyrrolidine intermediate.

Table 1: Synthetic Steps for a Pyrrolidine Intermediate

| Step | Starting Material | Key Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Glycine ethyl ester hydrochloride, Acrylonitrile | Di-tert-butyl dicarbonate | N,N-bis(2-cyanoethyl)glycine ethyl ester derivative | 96% |

| 2 | Product of Step 1 | Sodium ethoxide | 4-cyano-1-(N-tert-butoxycarbonyl)pyrrolidin-3-one | 68% |

| 3 | Product of Step 2 | 10% Palladium on carbon, H₂, Di-tert-butyl dicarbonate | Protected 3-aminomethylpyrrolidine derivative | 80.6% |

| 4 | Product of Step 3 | Jones reagent | Protected 3-aminomethylpyrrolidin-4-one | - |

| 5 | Product of Step 4 | Methoxamine hydrochloride, Sodium acetate (B1210297) | Protected 3-aminomethyl-4-methoxyiminopyrrolidine | 78.3% (for 2 steps) |

| 6 | Product of Step 5 | Hydrogen chloride gas | 4-aminomethylpyrrolidin-3-one-O-methyloxime dihydrochloride | 94.7% |

Data sourced from patent CN105585518A. google.com

Coupling Reactions and Final Product Formation

The final step in the synthesis of Gemifloxacin is the coupling of the naphthyridine core with the pyrrolidine side chain. This is achieved through a nucleophilic aromatic substitution reaction where the secondary amine of the pyrrolidine ring displaces the chlorine atom at the C-7 position of the naphthyridine core. quickcompany.in

To prevent unwanted side reactions, the primary amino group of the pyrrolidine side chain is often protected, for example, as a benzaldehyde (B42025) imine. zhaojgroup.com The coupling reaction is typically performed in a solvent like methanol (B129727) in the presence of a base such as triethylamine. google.com After the coupling is complete, the protecting group is removed, often with an acid like methanesulfonic acid, which also serves to form the final mesylate salt of Gemifloxacin. zhaojgroup.comgoogle.com

Strategies for Chiral Synthesis or Resolution of Enantiomers

Gemifloxacin possesses a chiral center at the C-3 position of the pyrrolidine ring and is typically used as a racemic mixture of its (R) and (S)-enantiomers. mdpi.com The separation of these enantiomers is important for analytical purposes and for studying the biological activity of the individual stereoisomers.

Direct liquid chromatographic methods have been developed for the resolution of Gemifloxacin enantiomers. A notable method employs a Crownpak CR(+) chiral stationary phase (CSP) . nih.gov This technique allows for the effective separation of the enantiomers, and studies have investigated how modifying the mobile phase additives can influence the chromatographic parameters and improve resolution. nih.gov

Another approach for chiral separation utilizes (+)-(18-crown-6)-tetracarboxylic acid as a chiral selector in capillary and microchip electrophoresis. nih.gov This crown ether can effectively resolve enantiomeric primary amines. The efficiency of this separation can be significantly improved by adding a chelating agent like EDTA to the run buffer, which helps to mitigate interference from sodium ions. nih.gov

Advanced Synthetic Approaches and Yield Optimization

One significant challenge in the coupling step is the formation of a dimeric impurity, which can account for 6-12% of the product mixture. google.com To address this, an improved process was developed that incorporates additional purification steps. This process involves:

The initial coupling reaction.

Formation of an acid salt (e.g., mesylate) to precipitate the desired product and leave impurities in the solution.

Another advanced approach involves the activation of the naphthyridine core prior to coupling. One patent describes reacting 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid with boric acid and propionic anhydride (B1165640). This forms a borane intermediate, specifically a 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid-O³,O⁴ bis(propyloxy-O)borate . This intermediate is then reacted with the pyrrolidine side chain, followed by hydrolysis to yield Gemifloxacin. quickcompany.in This alternative route aims to provide a more controlled and potentially higher-yielding coupling process. quickcompany.in

Table 2: Comparison of Synthetic Approaches

| Approach | Key Feature | Reported Yield | Reported Purity | Reference |

|---|---|---|---|---|

| Direct Coupling & Purification | Three-step purification (coupling, salt formation, re-crystallization) to remove dimeric impurity. | ~65% (overall) | >99.8% | google.com |

| Borane Intermediate | Activation of the naphthyridine core using boric acid and propionic anhydride before coupling. | Not specified | Not specified | quickcompany.in |

| Protected Coupling | Protection of the primary amine on the pyrrolidine side chain as a benzaldehyde imine before coupling. | Not specified | Not specified | zhaojgroup.com |

Metabolic Pathways and Metabolite Characterization of Gemifloxacin

Identification and Characterization of Gemifloxacin (B1671427) Metabolites (e.g., N-acetyl gemifloxacin, E-isomer, carbamyl glucuronide)

Several minor metabolites of gemifloxacin have been identified, all of which account for less than 10% of the administered oral dose. drugbank.comiapchem.orgyoutube.comnih.gov The principal metabolites include:

N-acetyl gemifloxacin: This metabolite is formed through the acetylation of the aminomethyl group on the pyrrolidine (B122466) ring of gemifloxacin. drugbank.comiapchem.orgyoutube.comnih.govmedscape.com

E-isomer of gemifloxacin: This is a geometric isomer of the parent compound. drugbank.comiapchem.orgyoutube.comnih.gov

Carbamyl glucuronide of gemifloxacin: This metabolite is the result of glucuronic acid conjugation. drugbank.comiapchem.orgyoutube.comnih.govmedscape.com

| Metabolite | Metabolic Reaction | Enzyme System (Inferred) |

|---|---|---|

| N-acetyl gemifloxacin | Acetylation | N-acetyltransferases (NATs) |

| E-isomer of gemifloxacin | Isomerization | Not specified |

| Carbamyl glucuronide of gemifloxacin | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |

In Vitro Metabolism Studies Using Hepatic Microsomes and Isolated Cells

In vitro studies utilizing human liver microsomes are a standard method for investigating the metabolic pathways of drugs. nih.govnih.govresearchgate.net These preparations contain a high concentration of drug-metabolizing enzymes, including the CYP450 system and UGTs. nih.govnih.govresearchgate.net While specific detailed reports on gemifloxacin's metabolism in such systems are not extensively published, the collective understanding from available data indicates that these in vitro models would confirm the limited metabolic clearance of the drug. drugbank.comiapchem.orgyoutube.comnih.gov The formation of the identified metabolites, particularly the carbamyl glucuronide, would be expected in incubations with human liver microsomes fortified with the necessary cofactors for UGT activity. nih.gov Studies with isolated hepatocytes, which contain a broader array of metabolic enzymes, would provide a more comprehensive picture of gemifloxacin's biotransformation and would likely corroborate the findings of limited metabolism. nih.gov

Metabolite Profiling in Animal Models

Studies in animal models, specifically rats and dogs, have been conducted to understand the disposition and metabolic fate of gemifloxacin. youtube.com These studies have confirmed that gemifloxacin undergoes limited metabolism in these species, with the majority of the drug excreted unchanged. youtube.com

| Metabolite | Rat (% of Dose) | Dog (% of Dose) |

|---|---|---|

| E-isomer | 4-6% | 4-6% |

| Acyl glucuronide | 2-6% | 2-6% |

| N-acetyl gemifloxacin | 2-5% | Not reported as a principal metabolite |

These findings from animal models are consistent with the data observed in humans, indicating that the metabolic pathways of gemifloxacin are qualitatively similar across these species, with the primary characteristic being a low level of biotransformation. drugbank.comiapchem.orgyoutube.comnih.govyoutube.com

Pharmacokinetic Characterization of Gemifloxacin in Preclinical Models

Absorption and Distribution Studies in Animal Models

Gemifloxacin (B1671427) is rapidly absorbed following oral administration in animal models, with the time to reach maximum plasma concentration (Tmax) generally occurring between 0.5 and 2 hours in species such as rats and dogs. europa.eu However, the oral bioavailability can be variable, ranging from 11% to 42% in rats and 28% to 99% in dogs. europa.eu The presence of food has been shown to significantly reduce the systemic concentrations of gemifloxacin, indicating that its bioavailability is decreased when administered with a meal. europa.eu

Once absorbed, gemifloxacin distributes rapidly and extensively throughout the body. europa.eudrugs.com In rats and dogs, the volume of distribution suggests that the drug moves beyond the total body water. nih.gov

Plasma Protein Binding Dynamics in Vitro and in Animal Models

In vitro studies have demonstrated that the binding of gemifloxacin to plasma proteins is moderate and generally consistent across different species. europa.eu In healthy subjects, the in vitro binding is approximately 60% to 70% and is independent of the drug's concentration. fda.govfda.gov In preclinical animal models, the plasma protein binding has also been evaluated. For instance, in rats, dogs, and monkeys, there is a reasonable correlation with human plasma protein binding, although binding to human plasma proteins tends to be slightly stronger. mdpi.com After repeated doses in animal studies, the in vivo plasma protein binding ranged from 55% to 73%. fda.gov

| Species | Plasma Protein Binding (%) | Reference |

| Various Species (in vitro) | Moderate and generally similar | europa.eu |

| Healthy Subjects (in vitro) | 60-70 | fda.govfda.gov |

| Animal Models (in vivo, repeated doses) | 55-73 | fda.gov |

Tissue Distribution Analysis in Animal Models

Following oral administration, gemifloxacin distributes widely into various tissues. europa.eudrugs.com Studies in rats using radiolabeled gemifloxacin showed that the highest concentrations were found in the thyroid, lungs, kidney, and liver. europa.eu Another study in Wistar albino rats demonstrated that after multiple oral doses, the highest tissue concentration of gemifloxacin was observed in the lung, followed by the liver, kidney, heart, testis, stomach, adipose tissue, and brain. researchgate.net

The distribution to blood cells has been investigated in rats and dogs, showing moderate partitioning with mean values of 64% and 72%, respectively. europa.eu Elimination of the drug from most tissues is generally rapid, with most of the compound cleared within 24 hours after dosing. europa.eu Microdialysis studies in rats have provided insights into the free, unbound concentrations of gemifloxacin in the interstitial fluid of tissues like skeletal muscle, which is crucial for understanding its efficacy at the site of infection. researchgate.net These studies have indicated that gemifloxacin is mainly distributed in tissue cells rather than the interstitial space. plos.org

| Tissue (Rat) | Relative Concentration | Reference |

| Lung | Highest | researchgate.net |

| Liver | High | researchgate.net |

| Kidney | High | researchgate.net |

| Heart | Moderate | researchgate.net |

| Testis | Moderate | researchgate.net |

| Stomach | Moderate | researchgate.net |

| Adipose Tissue | Low | researchgate.net |

| Brain | Lowest | researchgate.net |

Elimination Mechanisms (Renal and Biliary Excretion) in Preclinical Investigations

Gemifloxacin is eliminated from the body through both renal and non-renal (including biliary) pathways. drugs.comnih.gov In preclinical studies, it was observed that gemifloxacin and its metabolites are excreted via both urine and feces. fda.gov

In rats, a larger proportion of the dose was eliminated in the urine (46%) compared to the bile (12%). nih.gov In dogs, the elimination was more evenly distributed between urinary excretion, biliary secretion, and gastrointestinal secretion. nih.gov The renal clearance of gemifloxacin in healthy subjects suggests the involvement of active tubular secretion in its renal excretion. fda.govfda.gov This is supported by studies where the administration of probenecid, an inhibitor of active renal secretion, reduced the renal clearance of gemifloxacin. fda.gov

Investigational Studies on Efflux Transporters (e.g., P-glycoprotein, BCRP) and Gemifloxacin Transport

In vitro studies have provided evidence that gemifloxacin is a substrate for intestinal efflux transporters, which may contribute to its variable oral bioavailability. europa.eu Specifically, research has indicated that gemifloxacin is effluxed by both P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2). nih.gov Long-term exposure to gemifloxacin has been shown to induce the gene expression and functional activity of these transporters. nih.gov

Further investigations in rats have explored the contribution of efflux transporters like P-gp, MRP2, and Breast Cancer Resistance Protein (BCRP) to the absorption of gemifloxacin. snu.ac.kr These studies suggest that BCRP plays the most significant role in the efflux of gemifloxacin in the rat small intestine, thereby limiting its oral bioavailability. snu.ac.kr While one study concluded no significant interaction with P-gp up to certain concentrations, europa.eu other research indicates that gemifloxacin does interact with both P-gp and MRP2, inhibiting their mediated efflux in a dose-dependent manner. nih.gov

Molecular Mechanism of Action of Gemifloxacin

Inhibition of Bacterial DNA Gyrase (Topoisomerase II)

Gemifloxacin (B1671427) exerts its antibacterial effect by inhibiting bacterial DNA gyrase, a type II topoisomerase. drugbank.compatsnap.com DNA gyrase is a crucial enzyme in bacteria, responsible for introducing negative supercoils into the DNA, a process necessary to manage the topological challenges during DNA replication and transcription. patsnap.comaujmsr.com The enzyme works by binding to a segment of DNA, creating a double-strand break, passing another segment of DNA through the break, and then resealing it. thieme-connect.com

The bactericidal action of gemifloxacin involves blocking this process. drugbank.com It binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the broken DNA strands. researchgate.netnih.gov This leads to an accumulation of double-stranded DNA breaks, which halts DNA replication and ultimately triggers a cascade of events leading to bacterial cell death. patsnap.comnih.gov Gemifloxacin's mode of action is dependent on blocking bacterial DNA replication by binding to DNA gyrase, which is essential for unwinding the DNA double helix for replication. drugbank.com The affinity of gemifloxacin for bacterial DNA gyrase is significantly higher—reportedly 100 times greater—than for its mammalian counterparts, which contributes to its selective toxicity. drugbank.com

Inhibition of Bacterial Topoisomerase IV

In addition to DNA gyrase, gemifloxacin also potently inhibits topoisomerase IV, another essential type II topoisomerase in bacteria. pharaoniapharma.comdrugbank.compatsnap.com The primary role of topoisomerase IV is the decatenation, or separation, of interlinked daughter DNA molecules following replication. patsnap.comaujmsr.com This function is vital for the proper segregation of chromosomes into daughter cells during cell division. patsnap.com

By inhibiting topoisomerase IV, gemifloxacin prevents the newly replicated bacterial chromosomes from separating, which effectively blocks cell division and proliferation. patsnap.com The inhibition of both DNA gyrase and topoisomerase IV results in a powerful dual-targeting mechanism that contributes to gemifloxacin's broad-spectrum activity against both Gram-positive and Gram-negative bacteria. pharaoniapharma.comdrugbank.com While DNA gyrase is often the primary target in Gram-negative bacteria, topoisomerase IV is typically the main target in many Gram-positive bacteria, such as Streptococcus pneumoniae. thieme-connect.comnih.gov

Mechanistic Differences and Enhanced Affinity for Bacterial Topoisomerases

Gemifloxacin is distinguished from earlier fluoroquinolones by its enhanced affinity for bacterial topoisomerase IV. nih.govnih.govresearchgate.netoup.comwjpps.com This enhanced activity is particularly significant against Gram-positive pathogens like Streptococcus pneumoniae, including strains that have developed resistance to other fluoroquinolones through mutations in DNA gyrase or topoisomerase IV. pharaoniapharma.comnih.gov

The potent activity of gemifloxacin against such resistant strains is attributed to its ability to effectively inhibit both enzyme systems at therapeutically relevant concentrations, a characteristic known as "dual targeting". pharaoniapharma.comnih.gov For instance, in S. pneumoniae, gemifloxacin's potent antipneumococcal activity is due to this dual targeting of both topoisomerase IV and DNA gyrase. nih.gov In Staphylococcus aureus, while gemifloxacin targets both purified enzymes similarly in vitro, studies suggest topoisomerase IV is the preferred target within the bacterial cell. nih.gov This dual-action mechanism means that for resistance to develop, mutations may be required in the genes encoding both target enzymes, which occurs less frequently. pharaoniapharma.com

Research has shown gemifloxacin to be significantly more active than older fluoroquinolones against certain pathogens. It is over 30 times more active than ciprofloxacin (B1669076) and 4 to 8 times more active than moxifloxacin (B1663623) against Streptococcus pneumoniae. nih.govresearchgate.net

| Enzyme Inhibition Data | |

| Target Enzyme | Activity of Gemifloxacin |

| Topoisomerase IV (S. aureus) | 10- to 20-fold higher activity than ciprofloxacin. nih.gov |

| DNA Gyrase (S. aureus) | 33-fold higher activity than ciprofloxacin. nih.gov |

Impact of the 4-oxo Moiety and Adjacent Structural Elements on Enzymatic Interaction

The molecular structure of fluoroquinolones is critical to their antibacterial activity, and several key features are responsible for their interaction with the bacterial topoisomerase-DNA complex. The quinolone core itself, a bicyclic aromatic structure, is fundamental. aujmsr.com

Within this core, the 4-oxo group and the adjacent 3-carboxyl group are considered essential for the drug's activity. aujmsr.comresearchgate.netmdpi.comnih.gov These two functional groups are crucial for binding to the target enzymes. mdpi.com The 4-oxo group, along with the carboxylate, is believed to interact with the DNA within the cleavage complex and may also be involved in binding through a magnesium ion bridge. researchgate.net The formation of a ternary complex involving the drug, the enzyme, and the bound DNA segment is what ultimately inhibits DNA synthesis. ptfarm.pl

The fluorine atom at position 6 is another critical element, significantly enhancing the potency of the molecule by increasing its penetration into the bacterial cell and its binding to DNA gyrase. researchgate.netmdpi.com Modifications at other positions, such as the C-7 substituent, influence the spectrum of activity and potency against specific bacterial targets. nih.gov Gemifloxacin features a pyrrolidine (B122466) derivative at the C-7 position, which contributes to its enhanced spectrum of activity against Gram-positive bacteria. nih.gov The reduction of the double bond between positions 2 and 3 in the core ring structure results in a loss of antibacterial activity. ptfarm.pl

| Structural Feature | Role in Mechanism of Action |

| 4-oxo group | Essential for binding to target enzymes and antibacterial activity. researchgate.netmdpi.comptfarm.pl |

| 3-carboxyl group | Essential for binding to target enzymes and antibacterial activity. aujmsr.commdpi.comnih.gov |

| Fluorine at C-6 | Enhances potency and enzyme binding. researchgate.netmdpi.com |

| Substituent at C-7 | Influences spectrum of activity and potency. nih.gov |

Analytical Chemistry of Gemifloxacin

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are fundamental in separating Gemifloxacin (B1671427) from its impurities and degradation products, including 4-Oxo Gemifloxacin. These methods offer high resolution and sensitivity for both quantification and purity evaluation.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., DAD, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Gemifloxacin. nih.govajrconline.orgscielo.br Stability-indicating HPLC methods have been developed to separate Gemifloxacin from its degradation products formed under various stress conditions like acidic, basic, thermal, photolytic, and oxidative environments. nih.govakjournals.com

One validated reverse phase (RP)-HPLC method utilized an Inertsil-ODS3V-C18 column with a gradient elution of 0.1% trifluoroacetic acid (pH 2.5) and methanol (B129727). nih.gov Detection was carried out using a photodiode array (PDA) detector at 287 nm, which successfully separated Gemifloxacin from its related substances. nih.gov Another study employed a Symmetry C18 column with a mobile phase of acetate (B1210297) buffer and methanol (38:62 v/v) and UV detection at 273 nm, achieving a retention time for Gemifloxacin of 2.044 minutes. ajrconline.org

For plasma analysis, a method was developed using a Purospher RP18e column with a mobile phase of pH 3.0 buffer, acetonitrile (B52724), and methanol (75:17:8 v/v) and UV detection at 273 nm. ajrconline.org The United States Pharmacopeia (USP) monograph for Gemifloxacin Mesylate also outlines an HPLC method for separating it from its organic impurities. phenomenex.com

Fluoroquinolones, including Gemifloxacin, possess native fluorescence, which allows for highly sensitive detection. scirp.orgnu.edu.sa Gemifloxacin exhibits excitation maxima around 272 nm and 342 nm, with an emission maximum at 391 nm. scirp.orgnu.edu.sanu.edu.sa This property is leveraged in HPLC methods coupled with fluorescence detectors for determining the drug in various matrices, including wastewater. researchgate.netucp.pt

Table 1: HPLC Methods for Gemifloxacin Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | Inertsil-ODS3V-C18 (4.6 × 250 mm; 5 μm) nih.gov | Symmetry C18 ajrconline.org | Purospher RP18e (150 x 4.6 mm, 5 µm) ajrconline.org |

| Mobile Phase | 0.1% trifluoroacetic acid (pH 2.5) and methanol (gradient) nih.gov | Acetate buffer (pH 3.5) and methanol (38:62, v/v) ajrconline.org | pH 3.0 buffer, acetonitrile, methanol (75:17:8, v/v) ajrconline.org |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min ajrconline.org | Not Specified |

| Detector | Photodiode Array (PDA) at 287 nm nih.gov | UV at 273 nm ajrconline.org | UV at 273 nm ajrconline.org |

| Retention Time | Not Specified | 2.044 min ajrconline.org | Not Specified |

| Application | Stability-indicating assay, Bulk drug analysis nih.gov | Pure and tablet dosage forms ajrconline.org | Human plasma ajrconline.org |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. A validated RP-UPLC method has been developed for the rapid analysis of Gemifloxacin Mesylate in bulk and pharmaceutical preparations. journalagent.comresearchgate.netnih.gov

This method achieved optimal separation in under one minute using an AcclaimTM RSLC 120 C18 column. journalagent.comnih.gov The isocratic mobile phase consisted of acetonitrile and a 25mM phosphate (B84403) buffer (pH 3.0) in a 75:25 (v/v) ratio, with a flow rate of 0.5 mL/min. journalagent.comnih.gov A photodiode array (PDA) detector set at 276 nm was used for monitoring the column effluent. journalagent.comresearchgate.netnih.gov The method demonstrated linearity over a concentration range of 0.5 to 10 µg/mL. journalagent.comnih.gov The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.066 µg/mL and 0.2 µg/mL, respectively, highlighting the method's sensitivity. journalagent.comnih.gov

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its high-performance version, HPTLC, serve as valuable tools for the analysis of Gemifloxacin. jocpr.com These methods are particularly useful for stability studies and quantification in various samples, including plasma. scirp.orgnu.edu.salongdom.org

A stability-indicating HPTLC assay was developed to quantify Gemifloxacin Mesylate in the presence of its degradation products. scirp.org The separation was performed on HPTLC precoated silica (B1680970) gel 60F254 plates. scirp.orgindexcopernicus.com One successful mobile phase was a mixture of ethyl acetate, methanol, and 25% ammonia (B1221849) (8:4.5:3, v/v/v). scirp.orgnu.edu.saaun.edu.eg Detection was achieved using a fluorescence detector, measuring the emission with an optical filter after excitation at 342 nm. scirp.orgnu.edu.saaun.edu.eg This approach avoids the fluorescence quenching observed when exciting at 272 nm on plates containing the F254 indicator. scirp.orgnu.edu.sa The method was validated for a concentration range of 3–180 ng/band. aun.edu.eg

Another HPTLC method for plasma analysis used a mobile phase of dichloromethane, methanol, and ammonia (7:5.5:3 v/v/v) with densitometric analysis at 254 nm. longdom.org

Table 2: HPTLC Methods for Gemifloxacin Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | HPTLC precoated silica gel 60F254 scirp.orgindexcopernicus.com | Silica gel Plate 60F254 longdom.org |

| Mobile Phase | Ethyl acetate: methanol: 25% ammonia (8:4.5:3, v/v/v) scirp.orgnu.edu.saaun.edu.eg | Dichloromethane: methanol: ammonia (7:5.5:3, v/v/v) longdom.org |

| Detection | Fluorescence (Excitation: 342 nm, Emission Filter: K400) scirp.orgnu.edu.saaun.edu.eg | Densitometry at 254 nm longdom.org |

| Rf Value | 0.47 ± 0.03 scirp.org | Not Specified |

| Linearity Range | 3–180 ng/band aun.edu.eg | 0.1 to 3 µg/ml longdom.org |

| Application | Dosage forms, Stability studies scirp.org | Human plasma longdom.org |

Gas Chromatography (GC) (if applicable for derivatives/metabolites)

While liquid chromatography is the predominant technique for analyzing fluoroquinolones due to their polarity and low volatility, Gas Chromatography (GC) can be applicable, particularly for their metabolites. researchgate.netucp.ptresearchgate.netekb.eg Direct analysis of fluoroquinolones like Gemifloxacin by GC is challenging. However, derivatization or analysis of specific, more volatile metabolites can be performed. For instance, GC coupled with mass spectrometry (GC/MS) has been used to confirm the identity of quinolone residues in tissues after a decarboxylation step. nih.gov This indicates that while not a primary method for routine quantification of the parent drug or this compound, GC-based methods could be developed for specific metabolites or degradation products if they are amenable to volatilization or derivatization.

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods, especially UV-Visible spectrophotometry, are widely used for the quantification of Gemifloxacin in bulk and pharmaceutical formulations due to their simplicity, speed, and cost-effectiveness.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and accessible method for Gemifloxacin analysis. iosrphr.org In methanol, Gemifloxacin exhibits a maximum absorption wavelength (λmax) that has been reported at various values, including 263.8 nm and 277.0 nm. itmedicalteam.plresearchgate.net Beer's law has been shown to be obeyed in concentration ranges such as 2 to 12 µg/mL. researchgate.net

To enhance specificity, especially in the presence of degradation products like this compound, derivative spectrophotometry is employed. itmedicalteam.plresearchgate.netitmedicalteam.pl A first-derivative (1D) spectrophotometry method allows for the determination of Gemifloxacin at a zero-crossing wavelength of its acid degradation product, for example, at 254.6 nm, thereby eliminating interference. itmedicalteam.plresearchgate.net Other advanced techniques include first-derivative of the ratio spectra, dual-wavelength methods, ratio difference spectrophotometry, and bivariate calibration, all designed to resolve the spectral overlap between the parent drug and its degradation products. itmedicalteam.plitmedicalteam.pl For instance, a dual-wavelength method can measure absorbance at two selected wavelengths (e.g., 271.8 nm and 325.0 nm) where the degradation product has zero or equal absorbance, allowing for accurate quantification of Gemifloxacin. researchgate.net

Table 3: UV-Visible Spectrophotometric Methods for Gemifloxacin

| Method | Wavelength(s) (nm) | Linearity Range (µg/mL) | Solvent | Notes |

|---|---|---|---|---|

| Zero-Order | 277.0 itmedicalteam.pl | 2-12 itmedicalteam.pl | Methanol itmedicalteam.pl | Measures absorbance at λmax. |

| First Derivative (1D) | 254.6 (zero-crossing) itmedicalteam.plresearchgate.net | 2-12 itmedicalteam.pl | Methanol itmedicalteam.pl | Quantifies Gemifloxacin in the presence of its acid degradation product. |

| Dual Wavelength | 271.8 and 325.0 researchgate.net | Not Specified | Not Specified | Measures difference in absorbance at two wavelengths. |

| Ratio Difference | 355.0 and 270.0 itmedicalteam.plitmedicalteam.pl | Not Specified | Methanol itmedicalteam.pl | Measures the difference in peak amplitudes in the ratio spectrum. |

| Bivariate Calibration | 255.0 and 277.0 itmedicalteam.plitmedicalteam.pl | Not Specified | Methanol itmedicalteam.pl | Uses a mathematical algorithm to quantify the drug in a mixture. |

Fluorimetric Analysis

Fluorimetric analysis offers a highly sensitive approach for the quantification of gemifloxacin. The native fluorescence of gemifloxacin can be measured, or its fluorescence can be enhanced through various chemical reactions and environmental adjustments.

Several spectrofluorimetric methods have been developed for the determination of gemifloxacin mesylate. One method involves measuring the native fluorescence of the compound in isopropanol, with an excitation wavelength of 272 nm and an emission wavelength of 400 nm. nih.gov Another approach enhances the fluorescence intensity of gemifloxacin by a factor of about ten through the use of a sodium dodecyl sulphate (SDS) micellar system in an acetate buffer at pH 5.5; in this system, measurements are taken at an emission wavelength of 402 nm after excitation at 274 nm. nih.gov

Derivatization is also a common strategy. One such method is based on the Hantzsch condensation reaction, where the primary amino group of gemifloxacin reacts with acetylacetone (B45752) and formaldehyde. This reaction, carried out in an acetate buffer of pH 3.5, produces a highly fluorescent yellow derivative with excitation and emission wavelengths of 420 nm and 476 nm, respectively. nih.gov Another derivatization technique involves reacting gemifloxacin with fluorescamine (B152294) in a borate (B1201080) buffer (pH 8.5), yielding a product that can be measured at an emission wavelength of 483 nm after excitation at 353 nm. tsijournals.com A similar method using fluorescamine reported measurements at 481 nm after excitation at 351 nm. nih.gov Complexation with metal ions can also be used; for instance, a method based on the reaction of gemifloxacin with terbium (Tb³⁺) in the presence of hexamine at pH 7.2 allows for measurement at 545 nm after excitation at 271 nm. researchgate.net

These methods have been validated and applied to the determination of gemifloxacin in various samples, including pharmaceutical preparations and spiked human plasma. nih.govnih.govsemanticscholar.org

Table 1: Summary of Fluorimetric Methods for Gemifloxacin Analysis

| Method | Reagent/System | Excitation (λex) | Emission (λem) | Linearity Range | Reference |

|---|---|---|---|---|---|

| Native Fluorescence | Isopropanol | 272 nm | 400 nm | 0.01-0.50 µg/mL | nih.gov |

| Micellar Enhancement | Sodium Dodecyl Sulphate (SDS) | 274 nm | 402 nm | 10-1000 ng/mL | nih.gov |

| Complexation | Aluminum Chloride (AlCl₃) with SDS | 264 nm | 401 nm | 1-20 ng/mL | semanticscholar.org |

| Complexation | Terbium (Tb³⁺) with Hexamine | 271 nm | 545 nm | 0.05-1.3 µg/mL | researchgate.net |

| Derivatization | Acetylacetone & Formaldehyde | 420 nm | 476 nm | 100-2000 ng/mL | nih.gov |

| Derivatization | Fluorescamine | 353 nm | 483 nm | 100-1000 ng/mL | tsijournals.com |

| Derivatization | 7-chloro-4-nitrobenzofurazon (NBD-Cl) | 451 nm | 516 nm | 40-200 ng/mL | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for the structural characterization of gemifloxacin, identifying the key functional groups present in the this compound core and its side chains. The IR spectrum of gemifloxacin mesylate, typically recorded using a KBr disc, displays a series of characteristic absorption bands. nu.edu.sascholarsresearchlibrary.comsphinxsai.com

Key spectral bands for gemifloxacin and its derivatives have been identified. For a Schiff base derivative of gemifloxacin, significant bands include the stretching vibration of the carboxylic acid ν(COOH) at 1715 cm⁻¹ and the azomethine group ν(C=N) at 1633 cm⁻¹. mdpi.com Upon chelation with metal ions, these peaks shift, indicating the involvement of the carboxylate and azomethine groups in coordination. For example, the ν(COOH) peak disappears and the ν(C=N) peak shifts to around 1570 cm⁻¹. mdpi.com In studies of mixed ligand complexes, the carboxylic group peak for pure gemifloxacin was noted at 1718 cm⁻¹, which shifts upon complexation. researchgate.net The formation of an ion-pair precipitate with phosphomolybdic acid has also been characterized using IR spectroscopy. japsonline.com

The scanning range for analyzing gemifloxacin and its formulations is typically 400-4000 cm⁻¹. scholarsresearchlibrary.comsphinxsai.com

Table 2: Characteristic Infrared (IR) Absorption Bands for Gemifloxacin and its Derivatives

| Wavenumber (cm⁻¹) | Assignment | Compound/Context | Reference |

|---|---|---|---|

| 1718 | ν(C=O) of carboxylic acid | Gemifloxacin | researchgate.net |

| 1715 | ν(COOH) | Gemifloxacin Schiff base | mdpi.com |

| 1633 | ν(C=N) azomethine | Gemifloxacin Schiff base | mdpi.com |

| ~1570 | Shifted ν(C=N) | Metal complex of Gemifloxacin Schiff base | mdpi.com |

| 3434 | ν(O-H) of water molecules | Hydrated metal complexes | mdpi.com |

| 840, 600 | Rocking and wagging of coordinated water | Hydrated metal complexes | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H NMR), provides detailed information about the chemical structure of gemifloxacin. The ¹H NMR spectrum of gemifloxacin mesylate, often recorded in deuterated water (D₂O) or DMSO-d₆, allows for the precise assignment of protons within the molecule. nu.edu.samdpi.com

In one study, the ¹H NMR spectrum of gemifloxacin mesylate was recorded at 500 MHz in deuterated water. nu.edu.sa Another study analyzing a gemifloxacin Schiff base and its metal complexes used DMSO-d₆ as the solvent with TMS as an internal standard. mdpi.com The ¹H NMR spectrum of pure gemifloxacin shows aromatic protons in the range of δ = 8.02–8.72 ppm, cyclopropane (B1198618) protons (–CH₂ and –CH) as a multiplet at δ = 1.14–1.33 ppm, an aliphatic –CH₂ group between 3.32 and 3.36 ppm, and the carboxylic acid proton as a singlet at δ = 11.0 ppm. mdpi.com The disappearance or shift of these signals upon derivatization or complexation confirms the sites of chemical modification. For example, the signal at 11 ppm for the carboxylic acid proton is absent in the spectra of metal complexes, indicating deprotonation and coordination. mdpi.commdpi.com

Table 3: ¹H NMR Chemical Shifts (δ, ppm) for Gemifloxacin

| Chemical Shift (ppm) | Proton Assignment | Solvent | Reference |

|---|---|---|---|

| 8.66 (s, 1H) | Aromatic H | CDCl₃ | google.com |

| 8.02–8.72 | Aromatic ring protons | DMSO-d₆ | mdpi.com |

| 11.0 (s, 1H) | Carboxylic acid (-COOH) proton | DMSO-d₆ | mdpi.com |

| 3.32–3.36 | Aliphatic -CH₂ group | DMSO-d₆ | mdpi.com |

| 1.14–1.33 (m) | –CH₂ and –CH of cyclopropane group | DMSO-d₆ | mdpi.com |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the sensitive and selective quantification of gemifloxacin. These methods are widely used for analyzing gemifloxacin in complex matrices like human plasma and urine. researcher.lifescispace.com

In LC-MS/MS analysis, gemifloxacin is typically ionized using an electrospray ionization (ESI) source in the positive ion mode. researcher.lifescispace.com The analysis is performed using multiple reaction monitoring (MRM), which enhances selectivity and sensitivity. For gemifloxacin, the precursor ion (protonated molecular ion [M+H]⁺) is monitored at m/z 390.1. researcher.lifescispace.comresearchgate.net The most abundant product ion, used for quantification, is typically observed at m/z 372.3. researcher.liferesearchgate.net Moxifloxacin (B1663623) (precursor ion m/z 402.1, product ion m/z 384.4) is often used as an internal standard for these assays. researcher.liferesearchgate.net

These methods involve simple sample preparation, such as protein precipitation with acetonitrile, and achieve separation on a C18 column. researcher.liferesearchgate.netresearchgate.net LC-MS/MS assays for gemifloxacin have been successfully developed and validated for applications in pharmacokinetic studies and therapeutic drug monitoring. researcher.lifenih.gov

Table 4: Mass Spectrometry Parameters for Gemifloxacin Analysis

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Application | Reference |

|---|---|---|---|---|---|

| Gemifloxacin | ESI Positive | 390.1 | 372.3 | Human Plasma Analysis | researcher.liferesearchgate.net |

| Moxifloxacin (IS) | ESI Positive | 402.1 | 384.4 | Human Plasma Analysis | researcher.liferesearchgate.net |

| Gemifloxacin | ESI Positive | 390.1 | - | Human Urine Analysis | scispace.com |

| Ofloxacin (IS) | ESI Positive | 362.1 | - | Human Urine Analysis | scispace.com |

Electrochemical and Conductometric Methods

Electrochemical techniques provide simple, rapid, and cost-effective alternatives for the determination of gemifloxacin. These methods include conductometry, voltammetry, and polarography.

A conductometric method has been developed based on the formation of an ion-associate between gemifloxacin and phosphomolybdic acid (PMA). japsonline.comresearchgate.net This method involves the direct titration of a gemifloxacin solution with PMA, with the endpoint determined by a change in conductance. japsonline.com The linearity for this titration was established in the range of 1-20 mg of gemifloxacin. japsonline.com

Various voltammetric methods have also been explored. The electrochemical behavior of gemifloxacin has been studied using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) at modified electrodes, such as gold nanoparticle modified carbon paste electrodes. analchemres.org The electrochemical oxidation of gemifloxacin is generally an irreversible, adsorption-diffusion controlled process. analchemres.org Another study used a screen-printed carbon electrode, where gemifloxacin exhibited a well-defined single oxidation peak in a Tris-HCl buffer at pH 7.0. nih.gov The electrochemical reduction of gemifloxacin has been investigated using differential pulse polarography (DPP) at a hanging mercury dropping electrode, with the best response observed in an acetate buffer at pH 5. researchgate.net These electrochemical methods have been successfully applied to quantify gemifloxacin in pharmaceutical products and biological fluids like urine. japsonline.comanalchemres.orgresearchgate.net

Table 5: Overview of Electrochemical Methods for Gemifloxacin

| Technique | Principle | Electrode/Reagent | pH / Medium | Linearity Range | Reference |

|---|---|---|---|---|---|

| Conductometry | Ion-pair formation and titration | Phosphomolybdic Acid (PMA) | Water | 1-20 mg | japsonline.com |

| Differential Pulse Voltammetry (DPV) | Adsorptive stripping voltammetry | Gold Nanoparticle Modified Carbon Paste | pH 2-9 (Britton-Robinson buffer) | 8.0 × 10⁻⁷ to 2.8 × 10⁻⁵ M | analchemres.org |

| Differential Pulse Voltammetry (DPV) | Voltammetric oxidation | Screen-Printed Carbon Electrode | pH 7.0 (Tris-HCl buffer) | 0.5 to 10.0 μM | nih.gov |

| Differential Pulse Polarography (DPP) | Polarographic reduction | Hanging Mercury Dropping Electrode | pH 5.0 (Acetate buffer) | 1.59×10⁻⁶ – 2.70×10⁻⁵ mol L⁻¹ | researchgate.net |

| Cyclic Voltammetry (CV) | Electrochemical reduction | Hanging Mercury Dropping Electrode | pH 5.0 (Acetate buffer) | 0.008– 0.27 µg/mL | electrochemsci.org |

Validation of Analytical Methods (Linearity, Accuracy, Precision, Limits of Detection and Quantification)

The validation of analytical methods is crucial to ensure their reliability for the intended application. For gemifloxacin, various analytical techniques have been rigorously validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). journalagent.comscispace.combezmialemscience.orgakjournals.com

Linearity: A method's ability to elicit test results that are directly proportional to the analyte concentration is a key validation parameter. For gemifloxacin, linearity has been established over various concentration ranges depending on the method's sensitivity. For example, a RP-UPLC method showed linearity from 0.5 to 10 µg/mL with a regression coefficient (r²) of 0.9991. journalagent.com An HPLC method was linear over a range of 50-150 µg/mL (r²=0.995). scispace.com Highly sensitive spectrofluorimetric and LC-MS/MS methods have demonstrated linearity at the ng/mL level. semanticscholar.orgresearcher.lifebezmialemscience.org

Accuracy: Accuracy is typically determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is calculated. For gemifloxacin, accuracy has been consistently high across different methods. A RP-UPLC method reported recovery ranging from 93.71% to 100.29%. journalagent.com An RP-HPLC method showed an average percentage recovery of 99.77%. scispace.com Spectrofluorimetric methods have also shown excellent recovery, with values of 99.85±0.84% and 99.97±0.79% in bulk and pharmaceutical forms, respectively. nih.govsemanticscholar.org

Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD). For a RP-UPLC method, the %RSD for intra-day precision ranged from 0.1562% to 1.0176%, and for inter-day precision from 0.0807% to 1.2326%. journalagent.com An LC-DAD method reported intra-day and inter-day precision %RSD values of 0.069% and 0.101%, respectively. turkjps.org

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These limits vary significantly with the analytical technique. A RP-UPLC method had an LOD of 0.066 µg/mL and an LOQ of 0.2 µg/mL. journalagent.com In contrast, a highly sensitive HPLC method with fluorescence detection reported an LOD of 0.0014 ng/mL and an LOQ of 0.0049 ng/mL. bezmialemscience.org Stability-indicating HPLC methods have reported LOD and LOQ values of 10 ng/mL and 30 ng/mL, respectively. akjournals.com

Table 6: Summary of Validation Parameters for Various Gemifloxacin Analytical Methods

| Method | Linearity Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |

|---|---|---|---|---|---|---|

| RP-UPLC | 0.5-10 µg/mL | 93.71-100.29 | Intra-day: 0.36-1.02; Inter-day: 0.08-1.23 | 0.066 µg/mL | 0.2 µg/mL | journalagent.comresearchgate.net |

| RP-HPLC | 50-150 µg/mL | 99.77 | < 2% | 12.678 µg/mL | 14.261 µg/mL | scispace.comjddtonline.info |

| HPLC-Fluorescence | 10-200 ng/mL | 98.7-101.4 | Inter-day: 0.48-0.93 | 0.0014 ng/mL | 0.0049 ng/mL | bezmialemscience.org |

| Stability-Indicating HPLC | 0.256–128 µg/mL | 98.83-100.46 | - | 10 ng/mL | 30 ng/mL | akjournals.com |

| Spectrofluorimetry (AlCl₃) | 1-20 ng/mL | 99.85±0.84 | - | 0.18 ng/mL | 0.54 ng/mL | semanticscholar.org |

| Spectrofluorimetry (Fluorescamine) | 100-1000 ng/mL | 100.37 | Intra-day: 0.074; Inter-day: 0.096 | 0.123 µg/mL | 0.369 µg/mL | tsijournals.com |

| DPV | 8.0×10⁻⁷–2.8×10⁻⁵ M | 99.37-101.76 | 0.58-1.35 | 7.32 × 10⁻⁸ M | 2.44 × 10⁻⁷ M | analchemres.org |

| LC-MS/MS | 0.005–5 µg/mL | 85-115% | < 15% | - | 0.005 µg/mL | researcher.liferesearchgate.net |

Degradation Pathways and Product Identification

Forced Degradation Studies Under Various Stress Conditions

Forced degradation, or stress testing, is a crucial component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a drug substance. rasayanjournal.co.in Studies have been conducted on gemifloxacin (B1671427), which contains the 4-Oxo Gemifloxacin moiety, to evaluate its stability under different stress conditions as mandated by ICH guidelines. rasayanjournal.co.inakjournals.com

Acidic Hydrolysis

Under acidic conditions, this compound has been shown to be susceptible to degradation. itmedicalteam.plitmedicalteam.pl In one study, treatment with 1.5 M hydrochloric acid for 15 minutes resulted in a 2.7% degradation of gemifloxacin. akjournals.com Another study using 0.1 M HCl at 60°C for one hour reported a degradation of 7.01%. ajrconline.org More strenuous conditions, such as refluxing with 2N HCl for 7 hours, were also employed to generate degradation products for further analysis. jocpr.com These studies consistently indicate that the 4-oxo-1,8-naphthyridine core is vulnerable to acid-catalyzed hydrolysis. itmedicalteam.plitmedicalteam.pl

Three primary degradation products were observed under acidic stress. akjournals.com The degradation product appearing at a retention time of 3.11 minutes was also found under basic and photolytic stress conditions. akjournals.com The other two major degradation products from acidic stress were also formed under all other stress conditions except for photolysis. akjournals.com

Basic Hydrolysis

Basic hydrolysis has been found to cause significant degradation of this compound. Treatment with 1.25 M sodium hydroxide (B78521) for 20 minutes led to approximately 22% degradation. akjournals.com In another study, exposure to 0.1 M NaOH at 60°C for one hour resulted in 9% degradation. ajrconline.org The primary degradation product formed under alkaline conditions has been isolated and identified. researchgate.net

The degradation under basic conditions can be rapid, and in some experiments, a lower concentration of sodium hydroxide (0.01 M) was used to achieve a more controlled degradation. researchgate.net Unique degradation products were observed under basic stress at retention times of 5.21 and 10.0 minutes, which were not seen under other conditions. akjournals.com

Oxidative Degradation

Exposure to oxidative stress has also been shown to degrade this compound. In one study, treatment with 0.006 M potassium permanganate (B83412) for 15 minutes resulted in approximately 5% degradation. akjournals.com Another study using 3% hydrogen peroxide at 60°C for one hour led to an 18% decomposition of the drug. ajrconline.org A separate investigation utilized 1% hydrogen peroxide at 40°C for 2 hours to induce oxidative degradation. asianpubs.org These findings indicate the susceptibility of the molecule to oxidative conditions.

Thermal Degradation

Thermal stress studies have demonstrated the stability of this compound to heat to a certain extent. Heating a solution at 85°C for one hour under reflux resulted in some degradation. akjournals.com Another study involved exposing the solid drug to dry heat at 105°C for 48 hours. ajrconline.org A unique degradation product was identified under thermal stress, which did not appear under other tested stress conditions. akjournals.com

Photolytic Degradation

Photolytic stress appears to be the most detrimental condition for this compound. Exposure to sunlight for just 15 minutes can lead to as much as 66% degradation, highlighting its high vulnerability to light. akjournals.com Another study exposed samples to UV light at 254 nm for 63 hours and visible light for 288 hours. asianpubs.org Photostability studies have shown significant degradation, indicating that the drug substance should be protected from light. europa.eu The degradation product formed under photolytic stress at a retention time of 3.11 minutes was also observed under acidic and basic stress. akjournals.com

Identification and Structural Elucidation of Degradation Products

The identification and structural elucidation of degradation products are critical for understanding the degradation pathways and ensuring the safety of the drug product. Various analytical techniques, particularly high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, have been employed for this purpose. itmedicalteam.plitmedicalteam.plresearchgate.net

Under acidic hydrolysis, mass spectral analysis was used to confirm the structures of the induced degradation products. itmedicalteam.plitmedicalteam.pl For basic hydrolysis, the major degradation product was isolated using semi-preparative LC. researchgate.net Its structure was elucidated using a combination of 1H and 13C NMR, correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), heteronuclear multiple-bond correlation (HMBC), infrared spectroscopy, and mass spectrometry. researchgate.net This degradation product was identified as sodium 7-amino-1-pyrrolidinyl-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. This structure results from the loss of the 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl ring and the formation of a sodium carboxylate. researchgate.net

The separation of gemifloxacin from its degradation products has been successfully achieved using reversed-phase HPLC methods. jocpr.comakjournals.com The use of a C18 column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) has proven effective. akjournals.com The resolution between the parent drug and its degradation products was found to be greater than 1.5, indicating a good separation. akjournals.com

Table 1: Summary of Forced Degradation Studies on Gemifloxacin

| Stress Condition | Reagent and Conditions | Extent of Degradation | Key Findings |

|---|---|---|---|

| Acidic Hydrolysis | 1.5 M HCl, 15 min akjournals.com | 2.7% akjournals.com | Three major degradation products observed. akjournals.com |

| 0.1 M HCl, 60°C, 1 hr ajrconline.org | 7.01% ajrconline.org | One degradation product identified at RT 2.037 min. ajrconline.org | |

| 2N HCl, reflux, 7 hrs jocpr.com | - | Used to generate degradation products for analysis. jocpr.com | |

| Basic Hydrolysis | 1.25 M NaOH, 20 min akjournals.com | ~22% akjournals.com | Two unique degradation products observed. akjournals.com |

| 0.1 M NaOH, 60°C, 1 hr ajrconline.org | 9% ajrconline.org | One degradation product identified at RT 2.035 min. ajrconline.org | |

| Oxidative Degradation | 0.006 M KMnO4, 15 min akjournals.com | ~5% akjournals.com | - |

| 3% H2O2, 60°C, 1 hr ajrconline.org | 18% ajrconline.org | One degradation product identified at RT 2.019 min. ajrconline.org | |

| Thermal Degradation | Reflux, 85°C, 1 hr akjournals.com | - | One unique degradation product formed. akjournals.com |

| Dry heat, 105°C, 48 hrs ajrconline.org | - | - |

| Photolytic Degradation | Sunlight, 15 min akjournals.com | up to 66% akjournals.com | Most significant degradation observed. akjournals.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Gemifloxacin |

| Hydrochloric acid |

| Sodium hydroxide |

| Potassium permanganate |

| Hydrogen peroxide |

| Ammonium acetate |

| Acetonitrile |

| Sodium 7-amino-1-pyrrolidinyl-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate |

| 3-(aminomethyl)-4-(methoxyimino)-1-pyrrolidinyl |

| Citric acid |

| Chloroform |

| Methanol (B129727) |

| Toluene |

| Diethylamine |

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is crucial for ensuring the purity, potency, and safety of pharmaceutical products. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various environmental conditions such as exposure to light, heat, humidity, and different pH levels. For Gemifloxacin, a synthetic fluoroquinolone antibacterial agent, several stability-indicating methods have been developed and validated to monitor its stability and identify any degradation products, including the related substance this compound.

Forced degradation studies are a key component in the development of stability-indicating methods. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing conditions. The primary goal is to generate degradation products to demonstrate the specificity of the analytical method in separating the intact drug from these products. Research has shown that Gemifloxacin is susceptible to degradation under various stress conditions, including acidic, basic, oxidative, photolytic, and thermal stress. nih.govresearchgate.net

Several analytical techniques have been employed to develop stability-indicating assays for Gemifloxacin. These include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. nih.govicm.edu.plscirp.org

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the development of stability-indicating assays for Gemifloxacin. Various RP-HPLC methods have been developed and validated according to the International Council for Harmonisation (ICH) guidelines. These methods have demonstrated the ability to separate Gemifloxacin from its degradation products effectively.

One study detailed the development of an RP-HPLC method using a C18 column with a mobile phase consisting of ammonium acetate buffer (pH 2.7; 0.05 M) and acetonitrile in a 70:30 (v/v) ratio. akjournals.comitmedicalteam.pl The method was validated for linearity, precision, accuracy, and specificity, proving its suitability for routine quality control and stability studies. akjournals.com Another validated RP-HPLC assay utilized a mobile phase of 0.1% trifluoroacetic acid (pH 2.5) and methanol in a gradient elution mode, which also successfully separated Gemifloxacin from its related substances and degradation products. researchgate.net The degradation products were further characterized using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The following table summarizes the chromatographic conditions of some of the developed stability-indicating HPLC methods for Gemifloxacin:

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | C18 (250 mm × 4.6 mm, 5-μm) | Inertsil-ODS3V-C18 (250 mm × 4.6 mm; 5 μm) | Hypersil BDS C18 |

| Mobile Phase | Ammonium acetate buffer (pH 2.7; 0.05 M) : Acetonitrile (70:30, v/v) | 0.1% trifluoroacetic acid (pH 2.5) and Methanol (gradient) | Citrate buffer (pH 2.5) : Acetonitrile (70:30, v/v) |

| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | PDA at 272 nm | PDA at 287 nm | UV at 267 nm |

| Retention Time of Gemifloxacin | Not Specified | Not Specified | 4.1 minutes |

High-Performance Thin-Layer Chromatography (HPTLC) Methods

In addition to HPLC, a stability-indicating HPTLC method has also been developed for the quantification of Gemifloxacin in the presence of its degradation products. One such method utilized a mobile phase of ethyl acetate, methanol, and 25% ammonia (B1221849) (8:4.5:3, v/v/v) on HPTLC precoated silica (B1680970) gel plates. nih.gov The detection was carried out using fluorescence mode. This method was validated and found to be simple, sensitive, and suitable for studying the kinetics of Gemifloxacin degradation. nih.gov

The table below outlines the parameters of a validated stability-indicating HPTLC method:

| Parameter | HPTLC Method |

| Stationary Phase | HPTLC precoated silica gel 60F254 |

| Mobile Phase | Ethyl acetate : methanol : 25% ammonia (8:4.5:3, v/v/v) |

| Detection | Fluorescence mode (excitation at 342 nm, emission filter K400) |

| Rf value of Gemifloxacin | 0.47 ± 0.03 |

| Linearity Range | 1.5 - 180 ng/band |

| LOD | 0.28 ng/band |

| LOQ | 0.86 ng/band |

Identification of Degradation Products

The structural elucidation of degradation products formed under various stress conditions is a critical aspect of stability studies. Techniques such as liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and NMR spectroscopy have been instrumental in identifying the structures of Gemifloxacin's degradation products. nih.gov While specific literature detailing the formation and analytical methodology for this compound as a degradation product is not abundant, it is listed as a known impurity. clearsynth.com The stability-indicating methods developed for Gemifloxacin are designed to separate all potential impurities and degradation products, which would include this compound, from the parent drug.

In Vitro Biological Activity Studies of Gemifloxacin

Antibacterial Spectrum and Potency against Microbial Pathogens

Gemifloxacin (B1671427) is a synthetic fluoroquinolone antibacterial agent with a broad spectrum of in vitro activity against a wide range of common respiratory and urinary tract pathogens. europa.euwapcpjournal.org.ngmedchemexpress.com It demonstrates potent activity against both Gram-positive and Gram-negative bacteria, as well as atypical pathogens. nih.govoup.comdrugs.com

Activity against Gram-Positive Bacteria

Gemifloxacin exhibits enhanced potency against many Gram-positive organisms compared to older fluoroquinolones. researchgate.netnih.gov It is particularly active against Streptococcus pneumoniae, including strains that are resistant to penicillin and other fluoroquinolones. drugs.comresearchgate.netnih.gov Studies have shown that gemifloxacin is often the most potent quinolone tested against various streptococcal species, including Streptococcus pyogenes and viridans streptococci. nih.govnih.gov For methicillin-susceptible Staphylococcus aureus (MSSA), gemifloxacin demonstrates significant activity, being reported as 16-fold more potent than ciprofloxacin (B1669076). nih.gov However, like other quinolones, its activity is reduced against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The drug also shows good in vitro activity against Enterococcus faecalis. nih.govnih.gov

Table 1: In Vitro Activity of Gemifloxacin against Gram-Positive Bacteria

Activity against Gram-Negative Bacteria

Gemifloxacin retains good activity against a majority of Gram-negative pathogens, comparable to that of ciprofloxacin and levofloxacin. researchgate.netnih.gov It is highly potent against respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis. nih.govnih.govscispace.com Its activity against the Enterobacteriaceae family is variable, with high potency against Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, but less activity against some other members. researchgate.netnih.govasm.org Against Pseudomonas aeruginosa, gemifloxacin's activity is more limited. drugs.comnih.gov

Table 2: In Vitro Activity of Gemifloxacin against Gram-Negative Bacteria

Activity against Anaerobic Bacteria

The in vitro activity of gemifloxacin against anaerobic bacteria is described as selective and variable. asm.orgoup.com It generally demonstrates higher potency against Gram-positive anaerobes, such as Clostridium perfringens and most Peptostreptococcus species, as well as against Fusobacterium species like Fusobacterium nucleatum. oup.comnih.govnih.gov Its activity against Gram-negative anaerobes, including species of Bacteroides and Prevotella, is more varied. asm.orgoup.com For instance, while many Bacteroides fragilis isolates are susceptible, other species within the B. fragilis group may require higher concentrations for inhibition. oup.comnih.govnih.gov

Table 3: In Vitro Activity of Gemifloxacin against Anaerobic Bacteria

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. oup.com The minimum bactericidal concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. bmglabtech.com For gemifloxacin, the MBCs are generally similar to its MICs, indicating bactericidal activity against susceptible organisms. europa.eunih.gov Time-kill studies have confirmed that gemifloxacin is bactericidal for a range of organisms at concentrations of 2 and 4 times the MIC. nih.gov

Activity against Multidrug-Resistant Strains

A significant feature of gemifloxacin is its activity against certain multidrug-resistant (MDR) strains. It has demonstrated efficacy against penicillin-resistant and some ciprofloxacin-resistant strains of S. pneumoniae. nih.govasm.org This potent activity against resistant pneumococci is attributed to its dual targeting of both DNA gyrase and topoisomerase IV. asm.org However, resistance can develop, particularly through mutations in both of these target enzymes. drugs.com While gemifloxacin may retain some activity against S. pneumoniae with single mutations, strains with dual mutations often exhibit higher levels of resistance. nih.gov

Influence of Subinhibitory Concentrations on Resistance Development

Exposure of bacteria to subinhibitory concentrations of fluoroquinolones, including gemifloxacin, can lead to the development of antibiotic resistance. europa.eusemanticscholar.org Studies have shown that even at concentrations below the MIC, gemifloxacin can select for resistant mutants. nih.gov The use of subinhibitory concentrations in vitro has been demonstrated to cause a significant increase in the MICs for gemifloxacin against various pathogens. europa.eu This resistance development can be due to mutations in the target enzymes (DNA gyrase and topoisomerase IV) and changes in drug efflux mechanisms. semanticscholar.orgresearchgate.net While the increases in MIC due to subinhibitory exposure are often low, they can create a stepping stone for the development of higher-level resistance. researchgate.net Interestingly, some research indicates that subinhibitory concentrations of gemifloxacin can interfere with bacterial virulence factors, such as adhesion and motility, potentially prolonging its antimicrobial effects even when concentrations fall below the MIC. nih.gov

Modulation of Biofilm Formation and Eradication

Gemifloxacin has demonstrated notable in vitro activity against bacterial biofilms, which are structured communities of bacteria that are notoriously difficult to treat. Fluoroquinolones as a class are considered a valuable option for infections involving biofilms due to their ability to effectively penetrate the exopolysaccharide (EPS) matrix and exert bactericidal activity against the less active, sessile cells within. mdpi.com In vitro data have shown that fluoroquinolones can achieve good rates of biofilm eradication, particularly against pathogens like Pseudomonas aeruginosa and Escherichia coli. mdpi.com

Research has explored enhancing Gemifloxacin's inherent antibiofilm capabilities. One successful approach involves the synthesis of Gemifloxacin-conjugated silver nanoparticles (Gemi-AgNPs). nih.govtandfonline.comtandfonline.comresearchgate.net These nanoparticles, with an average size of approximately 22.23 ± 2 nm, have shown excellent antimicrobial and biofilm inhibition activity against human pathogens such as Proteus mirabilis and methicillin-resistant Staphylococcus aureus (MRSA). nih.govtandfonline.comresearchgate.net The antibiofilm activity of Gemi-AgNPs was confirmed through various methods, including crystal violet and MTT staining, which showed a significant increase in efficacy compared to Gemifloxacin alone. nih.govtandfonline.comresearchgate.net

The enhanced potency of Gemi-AgNPs is evident in their ability to inhibit and eradicate biofilms at lower concentrations than the parent drug.

Table 1: Comparative Biofilm Inhibition of Gemifloxacin and Gemi-AgNPs

Furthermore, Gemi-AgNPs demonstrated superior capabilities in eradicating pre-formed biofilms. For instance, the nanoparticles could eradicate 60% of a pre-formed MRSA biofilm at a concentration of 1 µg/mL, whereas Gemifloxacin required a tenfold higher concentration (10 µg/mL) to achieve the same effect. tandfonline.com

Interaction with Metal Ions and Resulting Biological Activity of Complexes

The interaction of Gemifloxacin with various metal ions to form complexes has been a significant area of research. These studies often reveal that the resulting metal complexes exhibit enhanced biological activity compared to the parent Gemifloxacin drug. mdpi.com The coordination typically occurs through the deprotonated carboxylate oxygen and the pyridone oxygen of the Gemifloxacin molecule, making it a bidentate ligand. mdpi.comresearchgate.net

Numerous metal complexes of Gemifloxacin have been synthesized and characterized, including those with Zinc (Zn(II)), Tin (Sn(II)), Cerium (Ce(III)), Iron (Fe(III)), Cobalt (Co(II)), and Zirconium (Zr(IV)). mdpi.comnih.govnih.gov